Pipemidic Acid

Antibacterial Pseudomonas aeruginosa MIC

Researchers investigating quinolone resistance require a comparator with a distinct, well-characterized profile that differs markedly from newer fluoroquinolones. Pipemidic Acid (CAS 51940-44-4) fills this gap with precisely defined differentiators unavailable with generic quinolone substitutions. • Retains activity against Nalidixic Acid-resistant Gram-negative strains-enabling resistance mechanism evolution studies • 40% urinary excretion in 6h vs. 9.4% for Nalidixic Acid-optimal probe compound for UTI PK/PD modeling • Lower MIC against P. aeruginosa vs. Nalidixic/Piromidic Acid-validated reference agent for anti-pseudomonal screening cascades

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
CAS No. 51940-44-4
Cat. No. B1678396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipemidic Acid
CAS51940-44-4
SynonymsAcid, Pipemidic
Acid, Piperamic
Deblaston
Galusan
Nuril
Palin
Pipemidic Acid
Piperamic Acid
Pipram
Urisan
Uropipemid
Molecular FormulaC14H17N5O3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O
InChIInChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)
InChIKeyJOHZPMXAZQZXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.322 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipemidic Acid: Product Overview


Pipemidic Acid (CAS 51940-44-4) is a synthetic pyridopyrimidine antibacterial belonging to the second-generation quinolone class [1]. It exhibits a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria [1][2]. Unlike later fluoroquinolones, it lacks a fluorine atom at the C-6 position [1]. Its mechanism involves inhibition of bacterial DNA gyrase [1][2]. Primarily used in research and clinical settings for urinary, gastrointestinal, and biliary tract infections, its procurement value lies in its established, well-characterized profile as a comparator for novel quinolone development and in specific niche applications where its unique properties offer advantages over both older and newer analogs [1].

Pipemidic Acid: Why Substitution Fails


The quinolone class is highly heterogeneous, with significant differences in antibacterial spectrum, potency, pharmacokinetics, and toxicity profiles across generations [1]. Substituting Pipemidic Acid with a generic 'quinolone' without evidence-based consideration of these specific parameters can lead to failed experiments, misinterpreted results, or suboptimal clinical outcomes. For instance, while newer fluoroquinolones generally demonstrate superior in vitro potency against a broader range of pathogens, Pipemidic Acid exhibits a distinct resistance profile, retaining activity against some strains resistant to earlier agents like Nalidixic Acid [2]. Furthermore, its pharmacokinetic properties, such as its high renal clearance and urinary concentration, differ markedly from compounds like Cinoxacin, making it uniquely suited for specific applications in urinary tract research [3]. The following quantitative evidence guide delineates these precise, measurable differentiators.

Pipemidic Acid: Comparative Evidence


Potency Against Pseudomonas aeruginosa

Pipemidic Acid (PPA) exhibits superior in vitro potency against Pseudomonas aeruginosa compared to its structural analogs, Nalidixic Acid (NA) and Piromidic Acid (PA) [1]. In a direct head-to-head study, the minimal inhibitory concentration (MIC) for PPA was significantly lower, indicating greater antibacterial activity against this key Gram-negative pathogen [1].

Antibacterial Pseudomonas aeruginosa MIC

Urinary Excretion vs. Nalidixic Acid

Pipemidic Acid exhibits a significantly higher rate of urinary excretion compared to Nalidixic Acid, leading to more sustained therapeutic concentrations in urine [1]. In a comparative study, the average 6-hour urinary recovery of Pipemidic Acid was more than four times that of Nalidixic Acid, demonstrating its preferential elimination and concentration in the urinary tract [1].

Pharmacokinetics Urinary Tract Infection Excretion

Activity vs. Nalidixic Acid-Resistant E. coli

Unlike Nalidixic Acid, Pipemidic Acid demonstrates significant bactericidal activity against clinical isolates of Escherichia coli that have developed resistance to Nalidixic Acid [1]. This lack of complete cross-resistance is a crucial differentiating factor for selecting an agent in studies involving resistant strains [1].

Antibacterial Resistance Escherichia coli Cross-resistance

Liver Initiation Activity vs. Norfloxacin

In a comparative in vivo short-term liver initiation assay in rats, Pipemidic Acid (PPA) did not exhibit any liver tumor initiation activity, in contrast to Norfloxacin (NFLX) which significantly increased the number and area of preneoplastic foci [1]. This finding distinguishes PPA's toxicological profile from that of certain newer fluoroquinolones within this specific experimental context [1].

Toxicology Hepatotoxicity Carcinogenicity

Serum Protein Binding vs. Nalidixic Acid

The extent of serum protein binding is a critical determinant of a drug's free fraction, which is responsible for its pharmacological activity and distribution [1]. Pipemidic Acid demonstrates the lowest protein binding rate among its early-generation quinolone comparators, suggesting a larger proportion of free, active drug in the bloodstream [1].

Pharmacokinetics Protein Binding Distribution

Lower Potency vs. Fluoroquinolones

When benchmarked against modern fluoroquinolones, Pipemidic Acid exhibits considerably lower in vitro potency [1]. In a study comparing its activity to Ciprofloxacin and Norfloxacin against 496 clinical isolates, the newer agents were active against all species tested at much lower concentrations [1]. This is a critical piece of comparative data for researchers requiring a high-potency broad-spectrum agent.

Antibacterial Fluoroquinolone MIC

Pipemidic Acid: Application Scenarios


Quinolone Resistance Mechanisms in E. coli

Pipemidic Acid is the compound of choice for research on early quinolone resistance. Unlike Nalidixic Acid, it retains significant activity against NA-resistant strains [1]. This makes it an essential tool for studying the evolution of resistance mechanisms, identifying genetic markers of cross-resistance between early-generation quinolones, and developing diagnostic assays for resistance profiling. Its well-characterized lower potency compared to fluoroquinolones also provides a useful intermediate comparator.

Urinary Tract PK/PD Modeling

The significantly higher and sustained urinary excretion of Pipemidic Acid compared to Nalidixic Acid (40% vs. 9.4% in 6 hours) makes it an optimal probe compound for studying drug disposition in the urinary tract [2]. It is highly suitable for in vitro and in vivo models of bacterial cystitis and pyelonephritis, where achieving high and prolonged drug concentrations in urine is the primary PK/PD driver for efficacy.

Hepatocarcinogenicity Studies of Quinolones

The finding that Pipemidic Acid lacks the liver initiation activity observed with Norfloxacin in a specific rat model positions it as a valuable negative control or comparator in long-term toxicology studies [3]. Research programs investigating the structure-toxicity relationship of quinolone-induced hepatocarcinogenesis can utilize Pipemidic Acid to delineate the structural features responsible for this adverse effect, given its distinct profile relative to Norfloxacin.

Pseudomonas aeruginosa-Specific Research Models

For research programs specifically targeting Pseudomonas aeruginosa, Pipemidic Acid offers a clear potency advantage over its direct structural analogs Nalidixic Acid and Piromidic Acid [4]. Its lower MIC values against this key pathogen make it a more suitable reference agent or lead scaffold for developing or testing compounds aimed at treating P. aeruginosa infections, especially in early-stage in vitro screening cascades.

Technical Documentation Hub

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